

## Application Notes and Protocols for the Quantification of M-110 in Plasma

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#### Introduction

**M-110**, also known as ARV-110, is a novel proteolysis-targeting chimera (PROTAC) that has shown promise in clinical trials for the treatment of prostate cancer.[1][2] As a potential therapeutic agent, the development of robust and sensitive analytical methods for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed application note and protocol for the quantification of **M-110** in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The described method has been validated in rat and mouse plasma and is suitable for high-throughput analysis in a drug development setting. [1][2]

## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of the validated LC-MS/MS method for the determination of **M-110** in plasma.

Table 1: Calibration Curve and Linearity[1][2]



Parameter	Value
Linearity Range	2–3000 ng/mL
Weighting Factor	1/x²
Correlation Coefficient (r)	≥ 0.9912

Table 2: Accuracy and Precision (Rat Plasma)[1]

Quality Control Sample	Nominal Conc. (ng/mL)	Accuracy (%)	Precision (%RSD)
LLOQ	2	95.0 - 105.0	≤ 20.0
Low QC	6	90.0 - 110.0	≤ 15.0
Medium QC	600	90.0 - 110.0	≤ 15.0
High QC	2400	90.0 - 110.0	≤ 15.0

#### Table 3: Recovery and Matrix Effect (Rat Plasma)[3]

Analyte	Recovery (%)	Matrix Effect (%)
M-110 (ARV-110)	87.06 - 104.06	92.29 - 104.83
Pomalidomide (IS)	Not specified	Not specified

Table 4: Stability of M-110 in Plasma[2][4]

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# Experimental Protocols Materials and Reagents

- M-110 (ARV-110) reference standard
- Pomalidomide (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Blank plasma (rat, mouse, or human)

## **Stock and Working Solutions Preparation**

- M-110 Stock Solution (1 mg/mL): Accurately weigh and dissolve M-110 in a suitable solvent (e.g., DMSO).
- Pomalidomide (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve pomalidomide in a suitable solvent (e.g., DMSO).
- Working Solutions: Prepare serial dilutions of the M-110 stock solution in acetonitrile/water (50:50, v/v) to prepare calibration standards and quality control (QC) samples. Prepare a working solution of the IS in acetonitrile.

### **Sample Preparation (Protein Precipitation)**

- Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
- To 50  $\mu$ L of plasma in each tube, add 150  $\mu$ L of acetonitrile containing the internal standard (Pomalidomide).
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.



- Transfer the supernatant to a clean 96-well plate or autosampler vials.
- Inject 10 μL of the supernatant into the LC-MS/MS system.[1]

## LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions[1]

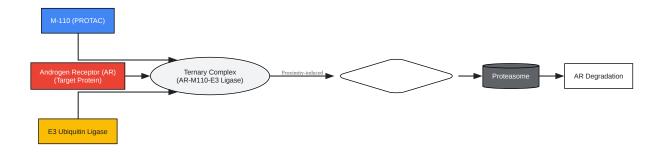
- System: Agilent 1100 HPLC or equivalent
- Column: Zorbax® C18, 5 μm, 4.6 × 150 mm
- Column Temperature: 40°C
- Mobile Phase: 0.1% formic acid in water : 0.1% formic acid in acetonitrile (30:70, v/v)
- Flow Rate: 0.35 mL/min
- Injection Volume: 10 μL

Mass Spectrometry (MS) Conditions[1][2]

- System: API 4000 triple quadrupole mass spectrometer or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
  - M-110 (ARV-110): m/z 813.4 → 452.2
  - Pomalidomide (IS): m/z 273.8 → 201.0

## **Visualizations**





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Caption: Hypothetical signaling pathway of **M-110** (ARV-110), a PROTAC molecule that induces the degradation of the Androgen Receptor.



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Caption: Experimental workflow for the quantification of **M-110** in plasma using protein precipitation followed by LC-MS/MS analysis.

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#### References







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- To cite this document: BenchChem. [Application Notes and Protocols for the Quantification of M-110 in Plasma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608784#analytical-methods-for-m-110-quantification-in-plasma]

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